4,5,6,7-tetrafluoro-1-phenyl-1H-indazole
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Overview
Description
4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole is a fluorinated heterocyclic compound with the molecular formula C13H6F4N2 and a molecular weight of 266.19 g/mol This compound is characterized by the presence of four fluorine atoms on the indazole ring and a phenyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The phenyl group attached to the nitrogen atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while coupling reactions can produce biaryl compounds with various functional groups .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated heterocycles and biaryl compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atoms on the indazole ring can enhance the compound’s binding affinity to enzymes, receptors, or other biological macromolecules. This interaction can modulate the activity of these targets, leading to various biological effects .
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole can be compared with other similar compounds, such as:
Indazole: The parent compound of this compound, indazole, lacks the fluorine atoms and phenyl group.
4,5,6,7-Tetrafluoroindazole: This compound is similar to this compound but lacks the phenyl group.
1-Phenylindazole: This compound has a phenyl group attached to the nitrogen atom but lacks the fluorine atoms on the indazole ring.
The uniqueness of this compound lies in the combination of fluorine atoms and the phenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1-phenylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-9-8-6-18-19(7-4-2-1-3-5-7)13(8)12(17)11(16)10(9)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYWSBTZXSNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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